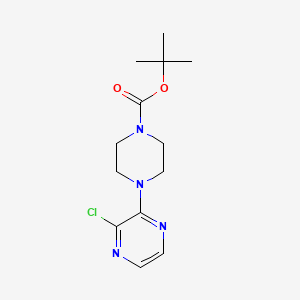

Tert-butyl 4-(3-chloropyrazin-2-yl)piperazine-1-carboxylate

概要

説明

GS-3435は、ギリアド・サイエンシズ社が最初に開発した低分子医薬品です。ノイラミニダーゼ阻害剤としての役割で知られており、これはノイラミニダーゼ酵素の活性を標的とし阻害することを意味します。 この酵素はインフルエンザウイルスの複製に不可欠であり、GS-3435はインフルエンザ感染症の治療のための潜在的な抗ウイルス剤となります .

準備方法

合成経路と反応条件

GS-3435の合成は、基本的な有機化合物から始まり、複数のステップを伴います。正確な合成経路と反応条件は、ギリアド・サイエンシズ社の機密情報です。

工業的生産方法

GS-3435の工業的生産は、バッチ反応器や連続フローシステムを含む大規模な有機合成技術を伴う可能性があります。このプロセスは、収率、純度、およびコスト効率を最適化することで、医薬品グレードの基準を満たしていることを保証します。

化学反応解析

反応の種類

GS-3435は、次を含むいくつかの種類の化学反応を起こします。

酸化: この反応は、酸化する剤によって促進されることが多い、酸素の付加または水素の除去を伴います。

還元: この反応は、還元剤を使用して、水素の付加または酸素の除去を伴います。

置換: この反応は、求核剤または求電子剤を使用して、1つの官能基を別の官能基と置き換えることを伴います。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。

還元: 一般的な還元剤には、水素化リチウムアルミニウムと水素化ホウ素ナトリウムが含まれます。

置換: 一般的な試薬には、ハロゲン化物とアルキル化剤が含まれます。

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。例えば、酸化によりケトンまたはカルボン酸が生成され、還元によりアルコールまたはアミンが生成される可能性があります。

科学研究の応用

化学: ノイラミニダーゼ阻害のメカニズムを研究するためのモデル化合物として役立ちます。

生物学: ウイルス複製と病原性のノイラミニダーゼの役割を理解するために使用されます。

医学: インフルエンザ感染症の治療のための潜在的な抗ウイルス剤として調査されています。

産業: 新しい抗ウイルス薬や治療薬の開発に使用される可能性があります。

化学反応の分析

Types of Reactions

GS-3435 undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halides and alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

科学的研究の応用

Pharmacological Potential

Research indicates that tert-butyl 4-(3-chloropyrazin-2-yl)piperazine-1-carboxylate exhibits significant activity as a modulator of muscarinic acetylcholine receptors (mAChRs). Specifically, it has been shown to act as a positive allosteric modulator for the M3 mAChR subtype, which is implicated in various physiological processes including smooth muscle contraction and cognitive functions .

Therapeutic Applications

The potential therapeutic applications of this compound include:

- Neurological Disorders: Due to its action on mAChRs, it may be beneficial in treating conditions such as schizophrenia, Alzheimer's disease, and other cognitive impairments associated with neurodegenerative diseases .

- Smooth Muscle Disorders: Its ability to modulate M3 receptors suggests potential uses in treating bladder dysfunctions and other smooth muscle-related disorders .

Case Studies and Research Findings

Several studies have documented the pharmacokinetics and efficacy of this compound:

作用機序

GS-3435は、ノイラミニダーゼ酵素の活性を阻害することで効果を発揮します。ノイラミニダーゼは、感染細胞から新しいウイルス粒子が放出されるために不可欠です。この酵素を阻害することで、GS-3435は宿主内でのウイルスの拡散を防ぎます。 GS-3435がノイラミニダーゼの活性部位に結合し、その触媒活性を阻害することで、関与する分子標的と経路には、GS-3435のノイラミニダーゼの活性部位への結合が含まれます .

類似化合物との比較

類似化合物

オセルタミビル: インフルエンザ治療に使用される別のノイラミニダーゼ阻害剤。

ザナミビル: 同様の作用機序を持つノイラミニダーゼ阻害剤。

ペラミビル: 重症インフルエンザの場合に使用される静脈内ノイラミニダーゼ阻害剤。

GS-3435の独自性

GS-3435は、ノイラミニダーゼに対する特異的な結合親和性と阻害力においてユニークです。 オセルタミビルやザナミビルなどの他のノイラミニダーゼ阻害剤も効果的ですが、GS-3435は、特定の臨床シナリオで利点を提供する可能性のある、異なる薬物動態的および薬力学的特性を提供します .

生物活性

Tert-butyl 4-(3-chloropyrazin-2-yl)piperazine-1-carboxylate (CAS: 313654-83-0) is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C13H19ClN4O2

- Molecular Weight : 298.77 g/mol

- IUPAC Name : this compound

- Purity : 95.00% .

The compound features a piperazine ring, which is known for its diverse biological activities, particularly in the context of central nervous system (CNS) disorders.

This compound is believed to interact with various biological targets, including receptors and enzymes involved in neurotransmission and pain modulation. The structural similarity to other piperazine derivatives suggests potential activity as a modulator of neurotransmitter systems.

Potential Targets:

- Fatty Acid Amide Hydrolase (FAAH) : Similar compounds have been shown to inhibit FAAH, leading to increased levels of endocannabinoids, which are involved in pain relief and anti-inflammatory responses .

- Muscarinic Receptors : Compounds with similar structures have been reported to act as agonists at muscarinic receptors, which are implicated in cognitive functions and memory .

Pharmacological Effects

Research indicates that this compound may exhibit several pharmacological effects:

- Analgesic Activity : By potentially inhibiting FAAH, this compound could enhance the analgesic properties of endocannabinoids, making it a candidate for pain management therapies.

- Cognitive Enhancement : As a modulator of muscarinic receptors, it may improve cognitive functions and could be beneficial in treating neurodegenerative diseases such as Alzheimer's .

Study on Pain Modulation

A study investigated the effects of a structurally related piperazine derivative on neuropathic pain models in rats. The results demonstrated significant reductions in allodynia and hyperalgesia, suggesting that compounds like this compound could be effective in managing chronic pain conditions .

Cognitive Function Assessment

In vitro studies have shown that compounds similar to this compound can inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine. This inhibition can lead to increased acetylcholine levels, potentially enhancing memory and learning processes .

Data Table: Comparative Biological Activities

特性

IUPAC Name |

tert-butyl 4-(3-chloropyrazin-2-yl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19ClN4O2/c1-13(2,3)20-12(19)18-8-6-17(7-9-18)11-10(14)15-4-5-16-11/h4-5H,6-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJINSJSWDSHUBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=CN=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20457052 | |

| Record name | Tert-butyl 4-(3-chloropyrazin-2-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20457052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

313654-83-0 | |

| Record name | Tert-butyl 4-(3-chloropyrazin-2-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20457052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。